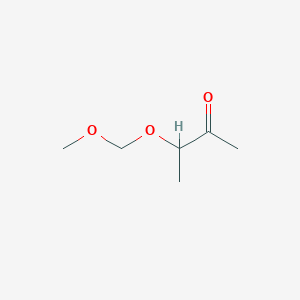

3-(Methoxymethoxy)butan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Methoxymethoxy)butan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

3-(Methoxymethoxy)butan-2-one is primarily utilized as an intermediate in the synthesis of more complex molecules. Its methoxy groups enhance its reactivity, making it a valuable building block in organic synthesis.

Key Synthetic Pathways

- Formation of Splicing Modulators :

- Photoaffinity Labeling :

Biological Applications

The biological activities of this compound have been explored in various studies, indicating its potential therapeutic benefits.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines:

The mechanism of action appears to involve the disruption of metabolic pathways critical for cancer cell survival.

Antimicrobial Activity

The compound has shown antimicrobial properties against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 6.5 |

These findings suggest that this compound could be developed as a potential antimicrobial agent, particularly against resistant strains.

Study on Antitumor Efficacy

In a study conducted by researchers at a prominent university, this compound was tested on multiple cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations. The study concluded that the compound could be further developed into a lead candidate for anticancer drug development .

Research on Antimicrobial Properties

Another research project focused on the antimicrobial activities of this compound against clinical isolates of resistant bacteria. The results demonstrated that it effectively inhibited growth at low concentrations, suggesting its potential use as an alternative treatment for infections caused by multidrug-resistant organisms .

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The carbonyl group in 3-(Methoxymethoxy)butan-2-one undergoes nucleophilic additions. Key reactions include:

-

Grignard Reagents : Reaction with methylmagnesium bromide forms a tertiary alcohol after protonation. The methoxymethoxy group remains intact due to its stability under basic conditions.

-

Cyanide Addition : Sodium cyanide in acidic media yields the corresponding cyanohydrin, though steric hindrance from the methoxymethoxy group may reduce reaction efficiency.

Mechanism : Nucleophilic attack occurs at the carbonyl carbon, forming a tetrahedral intermediate that stabilizes before protonation .

Reduction Reactions

Reduction of the ketone group produces secondary alcohols:

-

NaBH₄/LiAlH₄ : Sodium borohydride in methanol reduces the carbonyl to a secondary alcohol at room temperature. Lithium aluminum hydride achieves similar results but requires anhydrous conditions.

Product Stability : The resulting alcohol’s methoxymethoxy group enhances solubility in polar solvents.

Oxidation Reactions

Ketones are generally oxidation-resistant, but strong oxidants induce cleavage:

-

KMnO₄/H₂SO₄ : Oxidative cleavage under acidic, heated conditions yields carboxylic acids (e.g., acetic acid and methoxyacetic acid) .

-

Ozone (O₃) : Ozonolysis fragments the molecule into smaller carbonyl compounds.

Condensation Reactions

The compound participates in carbonyl condensations:

-

Claisen-Schmidt Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) under basic conditions to form α,β-unsaturated ketones. For example:

| Reaction Partner | Conditions | Product |

|---|---|---|

| Benzaldehyde | NaOH, ethanol, Δ | 3-(Methoxymethoxy)-1-phenylbutenone |

Acid and Base-Mediated Reactions

-

Acidic Conditions : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attacks. Prolonged exposure to H₂SO₄ may induce dehydration, forming an α,β-unsaturated ketone .

-

Basic Conditions : The methoxymethoxy group is stable, but strong bases (e.g., LDA) can deprotonate α-hydrogens, enabling enolate formation for alkylation or aldol reactions .

Reaction with Reducing Agents

-

Hydrides : Reacts with NaBH₄ to form secondary alcohols, as noted earlier.

-

Catalytic Hydrogenation : H₂/Pd in ethanol reduces the ketone to 3-(Methoxymethoxy)butan-2-ol.

Stability and Compatibility

Propiedades

Número CAS |

145102-96-1 |

|---|---|

Fórmula molecular |

C6H12O3 |

Peso molecular |

132.16 g/mol |

Nombre IUPAC |

3-(methoxymethoxy)butan-2-one |

InChI |

InChI=1S/C6H12O3/c1-5(7)6(2)9-4-8-3/h6H,4H2,1-3H3 |

Clave InChI |

VIKFSFGPOILCGK-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C)OCOC |

SMILES canónico |

CC(C(=O)C)OCOC |

Sinónimos |

2-Butanone, 3-(methoxymethoxy)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.